

Application of CDK7 Inhibitors in Breast Cancer Cell Lines: A Detailed Guide

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Compound of Interest

Compound Name: Cdk7-IN-15

Cat. No.: B12398538

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Introduction: Cyclin-dependent kinase 7 (CDK7) has emerged as a promising therapeutic target in various cancers, including breast cancer. CDK7 is a key regulator of both the cell cycle and transcription. It acts as a CDK-activating kinase (CAK), phosphorylating and activating other CDKs such as CDK1, CDK2, CDK4, and CDK6, which are crucial for cell cycle progression.[1][2][3] Additionally, as a component of the transcription factor TFIIF, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step in the initiation of transcription.[1][2][4] Given its dual roles, inhibition of CDK7 presents a potent strategy to simultaneously halt cell proliferation and disrupt the transcriptional program of cancer cells. This document provides detailed application notes and protocols for the use of CDK7 inhibitors in breast cancer cell line research.

Note on **Cdk7-IN-15**: Extensive literature searches did not yield specific data for a compound named "**Cdk7-IN-15**". Therefore, this document will focus on the well-characterized and widely published CDK7 inhibitor, THZ1, as a representative example to illustrate the application of CDK7 inhibitors in breast cancer research. The principles and protocols described herein are generally applicable to other selective CDK7 inhibitors.

Data Presentation

Table 1: In Vitro Efficacy of THZ1 in Breast Cancer Cell Lines

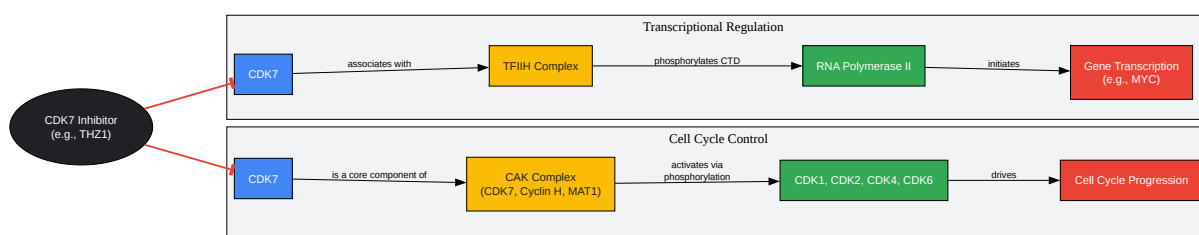
Cell Line	Subtype	IC50 (nM) after 2 days	IC50 (nM) after 7 days	Reference
MCF-7	ER+, PR+, HER2-	~100-300	<100	[5]
T47D	ER+, PR+, HER2-	~100-300	<100	[5]
ZR-75-1	ER+, PR+, HER2-	~80-300	<100	[5]
MDA-MB-231	Triple-Negative	~80-300	<100	[5]
MDA-MB-468	Triple-Negative	~80-300	<100	[5]
BT-549	Triple-Negative	~80-300	<100	[5]
SK-BR-3	HER2+	~80-300	<100	[5]
JIMT-1	HER2+	>1000	>100	[5]

Table 2: Effects of THZ1 on Cell Cycle Distribution and Apoptosis in Breast Cancer Cell Lines

Cell Line	Treatment Concentration (nM)	Duration (h)	Effect on Cell Cycle	Apoptosis Induction	Reference
Multiple Subtypes	Varies	24-84	G1 arrest	Yes	[5]
TNBC cell lines	Varies	Not Specified	G2/M arrest	Yes	[6]
MCF-7	Varies	24	Increased apoptotic cell rate	Yes	[7]
HCT116 (Colon)	300	36, 60, 84	G2/M delay	Yes	[8]

Signaling Pathways and Experimental Workflows

CDK7's Dual Role in Transcription and Cell Cycle Control



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Caption: Dual inhibitory action of a CDK7 inhibitor on transcription and cell cycle progression.

General Experimental Workflow for Assessing CDK7 Inhibitor Efficacy



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